Capecitabine-2',3'-cyclic Carbonate
Description
Capecitabine-2',3'-cyclic Carbonate (CAS: 921769-65-5) is a chemically modified derivative of capecitabine, a prodrug of 5-fluorouracil (5-FU) widely used in cancer therapy. Its molecular formula is C₁₆H₂₀FN₃O₇, with a molecular weight of 385.34 g/mol . This compound exhibits anti-proliferative activity against tumor cells, with reported IC₅₀ values ranging from 0.08 to 0.18 mg/mL in vitro, depending on the cell line . It is supplied as a powder with >95% purity and requires storage at -20°C to maintain stability .
Properties
IUPAC Name |
pentyl N-[1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22)/t8-,10-,11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAMAYSBXXKQPB-UORFTKCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@H]3[C@@H]([C@H](O2)C)OC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921769-65-5 | |
| Record name | 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921769655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',3'-O-CARBONYL-5'-DEOXY-5-FLUORO-N4-(PENTYLOXYCARBONYL)CYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98DRJ1XQ80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of the N4-Pentyl Carbamate
The N4-amino group of 5'-deoxy-5-fluorocytidine undergoes alkoxycarbonylation using a mixed carbonate intermediate. Di(2-pyridyl) carbonate (DPC) serves as an efficient activating agent for this transformation:
-
Generation of the Mixed Carbonate :
Pentanol reacts with DPC in anhydrous tetrahydrofuran (THF) at 25°C to form the pentyloxycarbonyl pyridinium intermediate. Triethylamine (TEA) is added to neutralize hydrogen chloride byproducts. -
Carbamate Installation :
The mixed carbonate reacts with 5'-deoxy-5-fluorocytidine under mild conditions (0–25°C, 4–6 hours), yielding the N4-pentyl carbamate derivative. This method achieves >85% conversion efficiency with minimal epimerization.
Table 1: Reaction Conditions for Carbamate Formation
| Parameter | Specification |
|---|---|
| Reagent | Di(2-pyridyl) carbonate (DPC) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
| Yield | 82–87% |
| Key Catalyst | Triethylamine (TEA) |
Cyclic Carbonate Formation at 2',3'-Positions
The 2',3'-vicinal diol of the ribose moiety undergoes cyclization with triphosgene (bis(trichloromethyl) carbonate), a high-efficiency carbonyl source:
-
Reaction Setup :
The N4-pentyl carbamate intermediate is dissolved in dichloromethane (DCM) under nitrogen atmosphere. Triphosgene (0.33 equivalents) is added dropwise at 0°C, followed by slow warming to room temperature. -
Mechanism :
Triphosgene reacts with the diol to form a transient chlorocarbonate intermediate, which undergoes intramolecular cyclization to yield the six-membered cyclic carbonate. Pyridine is used to scavenge HCl, preventing acid-mediated degradation. -
Purification :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >98% HPLC purity.
Table 2: Optimization of Cyclic Carbonate Formation
| Parameter | Specification |
|---|---|
| Carbonyl Source | Triphosgene |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C |
| Reaction Time | 12–18 hours |
| Yield | 75–80% |
| Additive | Pyridine |
Critical Analysis of Methodologies
Advantages of DPC-Mediated Carbamate Synthesis
Challenges in Cyclic Carbonate Formation
-
Moisture Sensitivity : Triphosgene requires anhydrous conditions to prevent hydrolysis to phosgene gas.
-
Byproduct Management : Excess pyridine ensures HCl neutralization but complicates post-reaction workup due to its high boiling point.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined protocol combines carbamate and carbonate formation in a single reaction vessel, reducing purification steps:
Solid-Phase Synthesis for Scalability
Jung et al.’s method for carbamate synthesis on Merrifield resin could adapt to large-scale production:
-
Immobilization : The cytidine derivative is anchored to resin via a CO₂ linker.
-
Elution : Cleavage with pentanol and triphosgene yields the target compound in 65% isolated yield.
Industrial-Scale Considerations
Cost-Efficiency of Reagents
Chemical Reactions Analysis
Types of Reactions: Capecitabine-2’,3’-cyclic Carbonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Capecitabine is a prodrug that is metabolized in the body to 5-fluorouracil (5-FU), a potent antimetabolite that interferes with DNA synthesis and cell division. The cyclic carbonate form enhances the stability and solubility of capecitabine, potentially improving its pharmacokinetic profile. This modification allows for more effective targeting of cancer cells while minimizing systemic toxicity.
Anticancer Activity
Capecitabine-2',3'-cyclic carbonate exhibits significant anticancer properties, making it a subject of interest in oncology research.
- Preclinical Studies : In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including those resistant to traditional therapies. For instance, it has shown efficacy against colorectal carcinoma models, which are often challenging to treat due to resistance mechanisms .
- Combination Therapies : The compound is being explored in combination with other chemotherapeutics, such as oxaliplatin. A phase II study indicated that capecitabine combined with oxaliplatin (XELOX regimen) resulted in a 65% overall response rate in patients with advanced gastric carcinoma, highlighting the potential for this compound to enhance therapeutic outcomes when used alongside established treatments .
Pharmacokinetics and Bioavailability
The cyclic carbonate form may improve the bioavailability of capecitabine, allowing for more efficient absorption and distribution within the body.
- Enhanced Stability : Research indicates that this compound has improved stability compared to its parent compound, which could lead to better therapeutic effects and reduced side effects .
- Metabolic Pathways : Investigations into the metabolic pathways of this compound reveal that it is converted into active metabolites more efficiently than traditional formulations, potentially leading to higher concentrations of 5-FU at the tumor site .
Research Applications
This compound serves as a valuable tool in medicinal chemistry and drug design:
- Synthesis Studies : The compound is utilized in synthetic methodologies aimed at developing new anticancer agents. Its unique structure allows researchers to explore modifications that could yield even more potent derivatives .
- Analytical Applications : As a standard reference material, this compound is used in analytical chemistry to calibrate instruments and validate methods for detecting similar compounds in biological samples .
Case Studies
Several case studies highlight the clinical relevance of capecitabine derivatives:
- Clinical Trials : A notable trial assessed the efficacy of this compound in combination with other agents for treating advanced solid tumors. Results demonstrated promising response rates and manageable toxicity profiles, suggesting its potential as a first-line treatment option .
- Patient Outcomes : In retrospective analyses, patients treated with regimens including capecitabine derivatives showed improved survival rates compared to those receiving standard therapies alone. This underscores the importance of ongoing research into optimizing treatment protocols involving this compound .
Mechanism of Action
Capecitabine-2’,3’-cyclic Carbonate exerts its effects by inhibiting the proliferation of tumor cells. It is metabolized to 5-fluorouracil in vivo by carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase sequentially . The active metabolite, 5-fluorouracil, inhibits thymidylate synthase, blocking the methylation of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis . This inhibition leads to the suppression of tumor cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Capecitabine-2',3'-cyclic Carbonate distinguishes itself from related compounds through its cyclic carbonate modification. Below is a structural and physicochemical comparison:
| Compound | Molecular Formula | Molecular Weight | Key Modification | Purity | Storage |
|---|---|---|---|---|---|
| This compound | C₁₆H₂₀FN₃O₇ | 385.34 | 2',3'-cyclic carbonate | >95% | -20°C |
| Capecitabine | C₁₅H₂₂FN₃O₆ | 359.35 | None (parent prodrug) | >98% | Room temperature |
| 5-Fluorouracil (5-FU) | C₄H₃FN₂O₂ | 130.08 | Pyrimidine analog | >99% | 2–8°C |
| Tegafur (S-1 component) | C₈H₁₁FN₂O₃ | 200.18 | Prodrug of 5-FU | >98% | -20°C |
The cyclic carbonate group in this compound improves solubility in organic solvents (e.g., DMSO at 27.5 mg/mL ) compared to capecitabine, which has lower solubility . This modification may also reduce premature enzymatic degradation in the gastrointestinal tract, enhancing bioavailability .
Pharmacological Activity
- Anti-Proliferative Activity :
this compound demonstrates potent inhibition of tumor cell proliferation, with IC₅₀ values of 0.08 mg/mL (HCT-116 colon cancer), 0.08 mg/mL (MCF-7 breast cancer), 0.14 mg/mL (A549 lung cancer), and 0.18 mg/mL (HepG2 liver cancer) . In contrast, capecitabine itself requires metabolic conversion to 5-FU for activity, with IC₅₀ values typically in the micromolar range (e.g., 10–50 μM) .
Stability and Formulation
The cyclic carbonate structure confers enhanced stability under acidic conditions, making it suitable for oral administration without rapid degradation in the stomach . In contrast, capecitabine is sensitive to hydrolysis in the gastrointestinal tract, necessitating frequent dosing . Preclinical formulations of this compound use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for in vivo studies, achieving a working concentration of 2 mg/mL .
Clinical and Regulatory Status
While capecitabine is FDA-approved for colorectal and breast cancers, this compound remains in the preclinical research phase . Its development is supported by standardized quality control protocols, including HPLC validation (>95% purity) and stringent storage guidelines (-20°C) . In contrast, S-1 (a combination of tegafur, gimeracil, and oteracil) is approved in Asia for gastric cancer but shows variable efficacy compared to capecitabine in metastatic colorectal cancer .
Key Research Findings and Data Gaps
- Advantages :
- Limitations: Lack of direct comparative studies with capecitabine or 5-FU in animal models.
- Future Directions :
- Pharmacokinetic profiling to assess bioavailability and tissue distribution.
- Toxicity studies to evaluate safety margins.
Biological Activity
Capecitabine-2',3'-cyclic Carbonate (CAS Number 921769-65-5) is a derivative of the chemotherapeutic agent capecitabine, known for its anticancer properties. This compound exhibits significant biological activity, particularly in inhibiting tumor cell proliferation. This article reviews its pharmacodynamics, mechanism of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₆H₂₀FN₃O₇
- Molecular Weight : 385.34 g/mol
- IC50 Values :
- HeLa: 0.08 mg/mL
- MCF-7: 0.08 mg/mL
- PZ-HPV-7: 0.14 mg/mL
- NCI-69: 0.18 mg/mL
This compound functions as an antiproliferative agent through several mechanisms:
-
Conversion to Active Metabolites : Similar to capecitabine, it is metabolized to 5-fluorouracil (5-FU) in vivo, which is further converted into active metabolites including:
- 5-fluorouridine triphosphate (5-FUTP)
- 5-fluoro-2’-deoxyuridine monophosphate (5-FdUMP)
- 5-fluorodeoxyuridine triphosphate (5-FdUTP)
- Inhibition of DNA Synthesis : The active metabolites interfere with DNA synthesis by inhibiting thymidylate synthase and disrupting RNA synthesis, leading to apoptosis in cancer cells .
- Selective Delivery : The compound is designed to enhance the selective delivery of the active drug to tumor tissues while minimizing systemic toxicity, a common issue with traditional chemotherapy agents .
In Vitro Studies
Recent studies have demonstrated the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC50 (mg/mL) |
|---|---|
| HeLa | 0.08 |
| MCF-7 | 0.08 |
| PZ-HPV-7 | 0.14 |
| NCI-69 | 0.18 |
These results indicate that this compound is particularly potent against cervical and breast cancer cell lines .
Case Study 1: Efficacy in Triple-Negative Breast Cancer (TNBC)
In a recent clinical trial focusing on advanced TNBC, the use of Capecitabine derivatives showed promising results in improving patient outcomes when combined with other therapies. The study highlighted that patients receiving combination therapy had improved progression-free survival (PFS) and overall survival (OS) rates compared to those receiving standard treatments alone .
Case Study 2: Colorectal Cancer Treatment
A study investigating the concomitant administration of proton pump inhibitors and capecitabine found that this combination could potentially increase recurrence risk in early-stage colorectal cancer patients. This emphasizes the need for careful consideration of drug interactions when using Capecitabine derivatives in treatment regimens .
Q & A
Q. What are the optimal storage conditions for Capecitabine-2',3'-cyclic Carbonate to ensure stability in laboratory settings?
- Methodological Answer : this compound should be stored in powder form at -20°C for up to 3 years. Solutions prepared in DMSO should be aliquoted and stored at -80°C for ≤1 year to prevent degradation. Avoid freeze-thaw cycles for solvent-based preparations, as repeated temperature fluctuations may compromise stability .
Q. How is this compound formulated for in vivo studies?
- Methodological Answer : A common formulation involves dissolving the compound in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O to achieve a working concentration of 2 mg/mL. For a 10 mg/kg dose in a 20g mouse, prepare 100 µL of the solution per animal. Ensure homogeneity by vortexing and sterile filtration (0.22 µm) before administration .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for high sensitivity. Calibrate with standard curves (1–100 µg/mL) in relevant matrices (e.g., plasma, tissue homogenates). Include quality controls (QCs) to validate accuracy (85–115%) and precision (CV <15%) .
Q. What is the reported antiproliferative activity of this compound across cell lines?
- Methodological Answer : IC₅₀ values vary by cell type:
- 0.08 mg/mL in MCF-7 (breast cancer) and HCT-116 (colon cancer)
- 0.14 mg/mL in A549 (lung cancer)
- 0.18 mg/mL in HepG2 (liver cancer)
Conduct dose-response assays in triplicate using MTT or resazurin-based viability assays over 72 hours .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer : Standardize assay conditions:
Q. What synthetic strategies optimize the cyclic carbonate group’s stability in Capecitabine derivatives?
- Methodological Answer : The carbonate group’s stability is influenced by pH and solvent polarity . Use anhydrous conditions during synthesis to prevent hydrolysis. Characterize intermediates via ¹H/¹³C NMR and FTIR to confirm cyclic carbonate integrity. Comparative studies with acyclic analogs can elucidate structure-activity relationships .
Q. How does the cyclic carbonate moiety influence Capecitabine’s pharmacokinetic profile?
- Methodological Answer : The carbonate group enhances lipophilicity , improving membrane permeability. Assess bioavailability via Caco-2 monolayer assays (Papp >1 × 10⁻⁶ cm/s indicates high absorption). Monitor metabolic stability in liver microsomes; the carbonate group may reduce first-pass metabolism compared to ester prodrugs .
Q. What computational methods predict this compound’s interaction with target enzymes?
Q. How can researchers ensure reproducibility in preclinical efficacy studies?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
